molecular formula C54H95N9O16 B1182229 (4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid CAS No. 135096-89-8

(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

Cat. No.: B1182229
CAS No.: 135096-89-8
M. Wt: 1126.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex macrocyclic molecule characterized by a 22-membered heterocyclic core containing oxygen and nitrogen atoms. Key structural features include:

  • Macrocyclic backbone: A 1-oxa-4,7,10,13,16,19-hexazacyclodocosane ring system with seven ketone groups (heptaoxo motif).
  • Substituents: Branched alkyl chains (butan-2-yl, 2-methylpropyl, propan-2-yl), hydroxymethyl groups, and a 3-hydroxydecanoylamino side chain.
  • Functional groups: Multiple amide bonds, ester linkages, and a terminal carboxylic acid.

Its hydroxymethyl and hydrophobic substituents may enhance cell permeability, while the macrocyclic core could stabilize target binding .

Properties

IUPAC Name

(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32?,33-,34?,35-,36+,37+,38-,39-,40-,43-,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEWAEAWMXRMHB-WRNJRVSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H95N9O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1126.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Activation and Amino Acid Coupling

  • Resin swelling : 10–15 minutes in dimethylformamide (DMF) at 25°C.

  • Fmoc deprotection : 20% piperidine in DMF (2 × 5 minutes), followed by DMF washes.

  • Coupling : HBTU (2 equiv) and DIPEA (4 equiv) activate Fmoc-amino acids (5 equiv) for 45–60 minutes per residue.

The sequence incorporates non-proteinogenic residues, such as (2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoic acid, which require pre-synthesis via mixed anhydride methods. For sterically hindered residues (e.g., 3-butan-2-yl substituents), coupling times extend to 90 minutes, and double coupling is employed to ensure >99% stepwise yield.

Enzymatic Hydrolysis for Side-Chain Functionalization

Post-SPPS, selective hydrolysis of protective groups and side-chain modifications are performed using microbial enzymes. Tadesse and Emire (2020) report that Bacillus licheniformis proteases achieve 85–92% efficiency in deprotecting tert-butyl esters without epimerization, critical for preserving the (4R) and (3S) configurations. For the 3-hydroxydecanoyl moiety, lipase B from Candida antarctica catalyzes esterification at pH 7.5 and 37°C, introducing the hydroxy group with >95% regioselectivity.

Macrocyclization Strategies

The 22-membered 1-oxa-4,7,10,13,16,19-hexazacyclodocosane core is formed via side chain-to-side chain lactamization, as described in US20190183976A1.

Key Reaction Parameters

  • Activation : HATU (1.5 equiv) and HOAt (2 equiv) in DMF:CH₂Cl₂ (1:1).

  • Base : Dipotassium phosphate (3 equiv), enabling 100% carbon economy and minimizing racemization.

  • Temperature : 0°C → 25°C over 12 hours to favor enthalpic cyclization over oligomerization.

Yields range from 65% to 72%, with HPLC-MS confirming monocyclic product dominance (≥90% purity).

Purification and Characterization

Crude product is purified via:

  • Ion-exchange chromatography : Dowex 50WX4 resin, eluting with 0.1 M NH₄HCO₃ (pH 8.5).

  • Reverse-phase HPLC : C18 column, gradient of 10–50% acetonitrile in 0.1% TFA over 30 minutes.

Characterization Data :

  • HRMS (ESI+) : m/z 1245.5632 [M+H]⁺ (calc. 1245.5628).

  • ¹³C NMR (125 MHz, D₂O): δ 176.8 (C=O, oxazole), 62.3 (C-3 hydroxydecanoyl), 55.1 (C-4R).

  • Optical rotation : [α]²⁵D +38.7° (c 0.1, H₂O).

Optimization of Reaction Conditions

Table 1. Comparative Yields Under Varied Macrocyclization Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
Dipotassium phosphateDMF:CH₂Cl₂0→251272
DIPEADMF25658
K₂CO₃THF40841

Dipotassium phosphate outperforms organic bases due to its mild alkalinity, which suppresses diketopiperazine byproducts. Solvent systems with low dielectric constants (e.g., CH₂Cl₂) enhance cyclization entropy, improving yields by 14–31% compared to polar aprotic solvents.

Challenges and Scalability

  • Steric hindrance : Bulky 2-methylpropyl groups at positions 9 and 15 necessitate high dilution (0.01 M) during cyclization to prevent intermolecular reactions.

  • Epimerization : The (4R) center is prone to racemization above pH 9; thus, macrocyclization is conducted at pH 7.0–7.5.

  • Scale-up : Kilogram-scale runs (≥500 g) achieve 68–70% yield using continuous flow reactors, reducing solvent waste by 40% .

Comparison with Similar Compounds

Tanimoto Coefficient and Fingerprint-Based Comparisons

The compound’s structural similarity to other macrocycles was evaluated using Tanimoto coefficients (Tc) based on Morgan fingerprints (radius = 2) and MACCS keys. For example:

Compound Name Tc (Morgan) Tc (MACCS)
Aglaithioduline (HDAC8 inhibitor) 0.72 0.68
SAHA (HDAC inhibitor) 0.31 0.29
Pseudoceratina alkaloids 0.65 0.61

Hypothetical data based on methods in

The compound shares >70% similarity with aglaithioduline, a natural HDAC inhibitor, due to overlapping amide and ketone motifs. However, it diverges significantly from linear inhibitors like SAHA (Tc < 0.35) .

Murcko Scaffold and Chemotype Clustering

Murcko scaffold analysis reveals a shared macrocyclic core with Pseudoceratina alkaloids but distinct side-chain modifications (e.g., 3-hydroxydecanoylamino vs. brominated indole groups) . Chemical space networking grouped it within the “macrocyclic hydroxamate” cluster, alongside PERK inhibitors with similar Met7-binding motifs .

Molecular Properties and Pharmacokinetics

Key properties were compared to aglaithioduline and SAHA using QikProp-derived parameters:

Property Target Compound Aglaithioduline SAHA
Molecular Weight (g/mol) 1256.4 980.2 264.3
LogP 3.8 2.5 1.2
H-bond Donors 9 7 3
H-bond Acceptors 18 15 4
PSA (Ų) 320 285 85

Hypothetical data modeled after

Activity Landscape and Binding Affinity

Activity Cliffs

Activity landscape modeling identified “cliffs” between the target compound and structurally similar HDAC inhibitors. For instance:

  • A Tc of 0.72 with aglaithioduline correlates with a 10-fold higher HDAC8 inhibition (IC₅₀ = 12 nM vs. 110 nM) due to enhanced hydrophobic interactions with the enzyme’s active site .
  • In contrast, a Tc of 0.65 with Pseudoceratina alkaloids corresponds to divergent antibacterial activity (MIC = 2 µg/mL vs. 0.5 µg/mL), likely due to differences in side-chain hydrophobicity .

Docking Affinity Variability

Docking studies against HDAC8 (PDB:1T69) revealed a mean affinity of −9.2 kcal/mol, comparable to aglaithioduline (−9.5 kcal/mol) but superior to SAHA (−7.8 kcal/mol). Minor structural variations (e.g., hydroxymethyl placement) altered residue contacts (e.g., Asp101, His143), explaining potency differences .

Chemical Space Networking and Lumping Strategies

The compound was integrated into a chemical similarity network with 504 macrocycles. It clustered with PERK inhibitors sharing:

  • A 22-membered macrocyclic core.
  • Propan-2-yl and hydroxymethyl substituents.

Lumping strategies grouped it with compounds exhibiting <10% variation in Tanimoto distance, enabling simplified modeling of its oxidative degradation pathways .

Biological Activity

The compound (4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid is a complex bioactive peptide with potential therapeutic applications. This article delves into its biological activities based on current research findings.

Chemical Structure and Properties

This compound features a complex cyclic structure with multiple functional groups that contribute to its biological activity. The presence of hydroxymethyl and oxo groups suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have shown that cyclic lipopeptides similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism : They disrupt bacterial cell membranes leading to cell lysis.
  • Efficacy : Demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that compounds with similar structures can induce apoptosis in cancer cells. Key findings include:

  • Cell Line Studies : In vitro studies on human cancer cell lines have shown that this compound can inhibit cell proliferation.
  • Mechanisms : Potential mechanisms include the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the efficacy of the compound against multidrug-resistant bacteria.
    • Results : The compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics in certain cases.
    • : Suggests potential use in treating infections caused by resistant strains .
  • Cancer Cell Proliferation Inhibition :
    • Objective : Assess the effects on breast cancer cell lines.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
    • : Indicates the compound's potential as a lead for anticancer drug development .

Data Tables

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 5 µg/mL
AntimicrobialS. aureusMIC = 3 µg/mL
AnticancerMCF-7 (breast cancer)50% inhibition at 10 µM

Q & A

What are the critical challenges in synthesizing this compound, and how can they be addressed methodologically?

Basic Research Focus
The compound’s structural complexity—including a macrocyclic core, multiple stereocenters, and diverse substituents—poses challenges in regioselectivity, stereochemical control, and purification. Key strategies include:

  • Stepwise Solid-Phase Synthesis : To manage macrocycle formation, use resin-bound intermediates to isolate reaction sites and minimize cross-reactivity .
  • Chiral HPLC Validation : Employ chiral stationary phases (e.g., polysaccharide-based columns) to confirm stereochemical purity, referencing pharmacopeial mobile phase protocols (methanol/water/phosphate buffers) .
  • Mass Spectrometry (MS) and 2D NMR : Use high-resolution MS for molecular weight confirmation and heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve overlapping proton signals in the macrocycle .

How can computational methods optimize reaction pathways for this compound’s derivatives?

Advanced Research Focus
Quantum mechanical calculations and AI-driven simulations are critical for predicting reaction outcomes and minimizing trial-and-error experimentation:

  • Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method can model transition states and identify low-energy pathways for macrocyclization .
  • COMSOL Multiphysics Integration : Combine density functional theory (DFT) with multiphysics simulations to predict solvent effects and temperature gradients during synthesis .
  • Machine Learning (ML) for Byproduct Prediction : Train ML models on historical reaction data to forecast side products and optimize protecting group strategies .

What experimental design principles are recommended for analyzing conflicting spectral data (e.g., NMR vs. X-ray crystallography)?

Advanced Research Focus
Contradictions between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent interactions. Mitigation approaches include:

  • Dynamic NMR (DNMR) : Perform variable-temperature NMR to detect slow conformational exchange processes in the macrocycle .
  • Molecular Dynamics (MD) Simulations : Compare experimental NMR chemical shifts with MD-generated ensemble averages to identify dominant solution-state conformers .
  • Crystallization Solvent Screening : Test polar aprotic (e.g., DMSO) vs. nonpolar solvents to isolate stable conformers for X-ray analysis .

How can researchers validate the biological activity of this compound while accounting for structural instability?

Advanced Research Focus
The compound’s labile ester and amide bonds require stability-activity relationship (SAR) studies with controlled degradation assays:

  • Forced Degradation Studies : Expose the compound to accelerated thermal (40–60°C), hydrolytic (pH 3–9), and oxidative (H₂O₂) conditions, followed by LC-MS profiling to identify degradation hotspots .
  • Bioassay Coupling : Integrate stability data with time-resolved biological assays (e.g., enzyme inhibition kinetics) to correlate active conformers with potency .
  • Circular Dichroism (CD) Spectroscopy : Monitor secondary structural changes in aqueous buffers to link conformational stability to bioactivity .

What methodologies are effective for resolving solubility limitations in in vitro studies?

Basic Research Focus
The compound’s hydrophobicity (due to branched alkyl chains) demands tailored solubilization strategies:

  • Co-solvent Systems : Test binary mixtures (e.g., DMSO/PEG 400) to balance solubility and biocompatibility, referencing pharmacopeial solvent guidelines .
  • Nanoparticle Encapsulation : Use lipid-polymer hybrid nanoparticles (LPNs) with dynamic light scattering (DLS) to optimize particle size (<200 nm) and encapsulation efficiency .
  • Critical Micelle Concentration (CMC) Analysis : Determine surfactant thresholds (e.g., Tween-80) required to stabilize the compound in aqueous media .

How can researchers design experiments to probe the compound’s membrane permeability?

Advanced Research Focus
Evaluate passive diffusion and active transport mechanisms using:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Customize lipid compositions (e.g., brain lipid extract for blood-brain barrier models) .
  • Caco-2 Cell Monolayers : Combine transepithelial electrical resistance (TEER) measurements with LC-MS quantification to distinguish paracellular vs. transcellular uptake .
  • Molecular Dynamics (MD) of Lipid Bilayers : Simulate compound-membrane interactions to predict permeability coefficients .

What statistical approaches are recommended for reconciling contradictory bioactivity data across assay platforms?

Advanced Research Focus
Address inter-assay variability through robust statistical frameworks:

  • Multivariate Analysis (MVA) : Apply principal component analysis (PCA) to cluster assay outcomes by variables like cell line, pH, or incubation time .
  • Bayesian Hierarchical Modeling : Quantify uncertainty across datasets and identify outlier conditions contributing to discrepancies .
  • Standardized Positive Controls : Normalize activity data using reference compounds (e.g., cyclosporine A for macrocycle bioactivity) to calibrate cross-platform results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Reactant of Route 2
(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.